6-(Benzyloxy)-|A-chloro-m-cresol p-Toluenesulfonate
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Overview
Description
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is a specialty compound used primarily in proteomics research. It has the molecular formula C21H19ClO4S and a molecular weight of 402.89 . This compound is known for its unique structure, which includes a benzyloxy group, a chloro group, and a p-toluenesulfonate group attached to a m-cresol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate typically involves the use of p-toluenesulfonic acid or its derivatives as catalysts. One common method is the Fischer-Speier esterification reaction, where p-toluenesulfonic acid catalyzes the benzylation of carboxylic acid functional groups . This reaction involves the formation of water in situ, which is then removed by azeotropic distillation to shift the equilibrium towards the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of p-toluenesulfonyl chloride as a catalyst, which has a better shelf life and safety profile compared to p-toluenesulfonic acid . This method ensures high yields and operational simplicity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, facilitated by the presence of p-toluenesulfonate as a leaving group.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as p-toluenesulfonyl chloride and methanesulfonyl chloride are commonly used to convert hydroxyl groups into better leaving groups.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonate esters, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a specialty product for studying protein interactions and modifications.
Pharmaceutical Research: The compound is used to investigate the genotoxic impurities in active pharmaceutical ingredients.
Organic Synthesis: It serves as a catalyst in various organic transformations, including the synthesis of sulfonamides and sulfonate esters.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate involves its ability to act as a leaving group in substitution reactions. The p-toluenesulfonate group enhances the leaving ability of the chloro group, facilitating nucleophilic substitution reactions . Additionally, the benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonyl Chloride: Used as a catalyst in similar substitution reactions.
Methanesulfonyl Chloride: Another reagent used to convert hydroxyl groups into better leaving groups.
p-Toluenesulfonamides: Used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides both reactivity and stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C21H19ClO4S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
[5-(chloromethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H19ClO4S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
InChI Key |
ROSUCHAZXOEERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CCl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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